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molecular formula C24H19ClF2N2O5 B1388422 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride CAS No. 1160221-26-0

3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride

Cat. No. B1388422
M. Wt: 488.9 g/mol
InChI Key: YNVODGKBKZCGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653103B2

Procedure details

A slurry of 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid HCl (1 eq) in water (10 vol) is stirred at ambient temperature. A sample is taken after stirring for 24 hours. The sample is filtered and the solid washed with water (2×). The solid sample is submitted for DSC analysis. When DSC analysis indicates complete conversion to Form I, the solid is collected by filtration, washed with water (2×1.0 vol), and partially dried on the filter under vacuum. The solid is dried to constant weight (<1% difference) in a vacuum oven at 60° C. with a slight N2 bleed to afford Form I as an off-white solid (98% yield). 1H NMR (400 MHz, DMSO-d6) 9.14 (s, 1H), 7.99-7.93 (m, 3H), 7.80-7.78 (m, 1H), 7.74-7.72 (m, 1H), 7.60-7.55 (m, 2H), 7.41-7.33 (m, 2H), 2.24 (s, 3H), 1.53-1.51 (m, 2H), 1.19-1.17 (m, 2H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
98%

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1([F:34])[O:7][C:6]2[CH:8]=[CH:9][C:10]([C:12]3([C:15]([NH:17][C:18]4[N:23]=[C:22]([C:24]5[CH:25]=[C:26]([CH:30]=[CH:31][CH:32]=5)[C:27]([OH:29])=[O:28])[C:21]([CH3:33])=[CH:20][CH:19]=4)=[O:16])[CH2:14][CH2:13]3)=[CH:11][C:5]=2[O:4]1>O>[F:34][C:3]1([F:2])[O:7][C:6]2[CH:8]=[CH:9][C:10]([C:12]3([C:15]([NH:17][C:18]4[N:23]=[C:22]([C:24]5[CH:25]=[C:26]([CH:30]=[CH:31][CH:32]=5)[C:27]([OH:29])=[O:28])[C:21]([CH3:33])=[CH:20][CH:19]=4)=[O:16])[CH2:14][CH2:13]3)=[CH:11][C:5]=2[O:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC1(OC2=C(O1)C=CC(=C2)C2(CC2)C(=O)NC2=CC=C(C(=N2)C=2C=C(C(=O)O)C=CC2)C)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The sample is filtered
WASH
Type
WASH
Details
the solid washed with water (2×)
FILTRATION
Type
FILTRATION
Details
the solid is collected by filtration
WASH
Type
WASH
Details
washed with water (2×1.0 vol)
CUSTOM
Type
CUSTOM
Details
partially dried on the
FILTRATION
Type
FILTRATION
Details
filter under vacuum
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solid is dried to constant weight (<1% difference) in a vacuum oven at 60° C. with a slight N2

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1(OC2=C(O1)C=CC(=C2)C2(CC2)C(=O)NC2=CC=C(C(=N2)C=2C=C(C(=O)O)C=CC2)C)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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